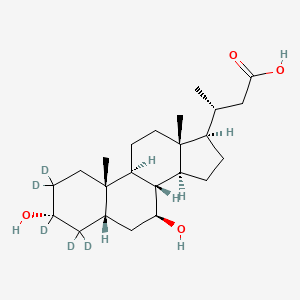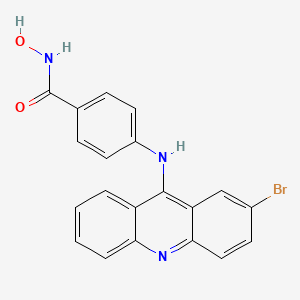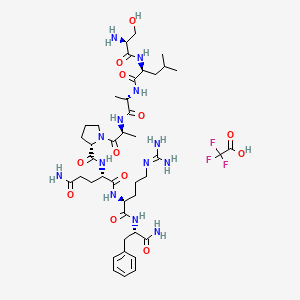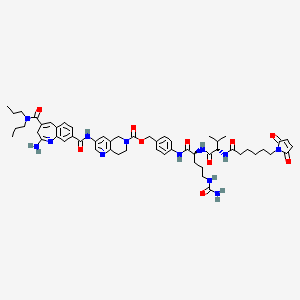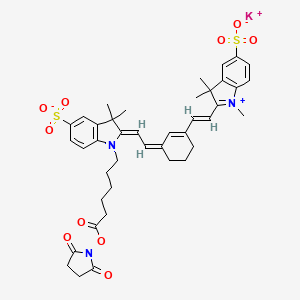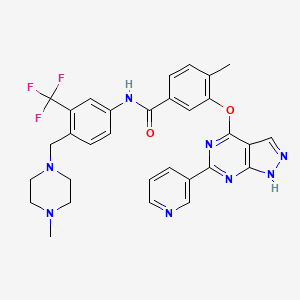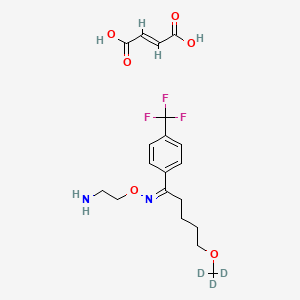
(E)-Fluvoxamine-d3 (maleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Fluvoxamine-d3 (maleate) is a deuterated form of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various psychiatric disorders, including depression and obsessive-compulsive disorder. The deuterium atoms in (E)-Fluvoxamine-d3 replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 (maleate) involves the incorporation of deuterium atoms into the fluvoxamine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of (E)-Fluvoxamine-d3 (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Fluvoxamine-d3 (maleate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluvoxamine oxides, while reduction may produce fluvoxamine alcohols.
Aplicaciones Científicas De Investigación
(E)-Fluvoxamine-d3 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of fluvoxamine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of fluvoxamine.
Medicine: Utilized in clinical research to explore the therapeutic potential and safety profile of deuterated fluvoxamine in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective drug formulations.
Mecanismo De Acción
(E)-Fluvoxamine-d3 (maleate) can be compared with other similar compounds, such as:
Fluvoxamine: The non-deuterated form, which has a similar mechanism of action but may differ in metabolic stability and pharmacokinetics.
Other SSRIs: Compounds like sertraline, paroxetine, and citalopram, which also inhibit serotonin reuptake but may have different side effect profiles and therapeutic indications.
Uniqueness: The incorporation of deuterium atoms in (E)-Fluvoxamine-d3 (maleate) enhances its metabolic stability, potentially leading to improved efficacy and reduced side effects compared to its non-deuterated counterpart.
Comparación Con Compuestos Similares
- Sertraline
- Paroxetine
- Citalopram
- Escitalopram
This detailed overview provides a comprehensive understanding of (E)-Fluvoxamine-d3 (maleate), covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H25F3N2O6 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i1D3; |
Clave InChI |
LFMYNZPAVPMEGP-LFFUKKDWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


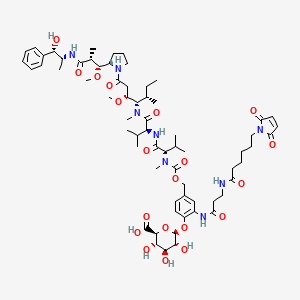
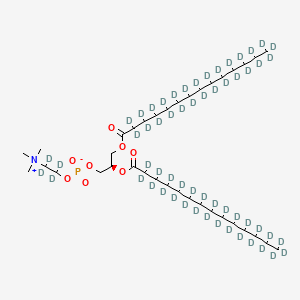
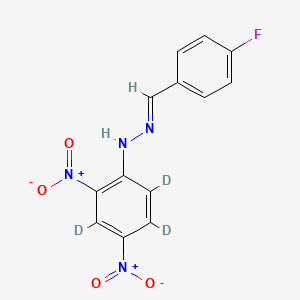
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)

